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Compound of Interest

Compound Name: Zotiraciclib

Cat. No.: B1663082

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Zotiraciclib
(also known as TG02 or SB1317) in mouse models of cancer. Zotiraciclib is a potent, orally
bioavailable, multi-kinase inhibitor, primarily targeting Cyclin-Dependent Kinase 9 (CDK?9), with
additional activity against JAK2 and FLT3.[1][2][3] By inhibiting CDK9, Zotiraciclib depletes the
anti-apoptotic protein Myc, making it a promising agent for cancers with Myc overexpression,
such as glioblastoma.[2] This document outlines established methodologies for dosing,
formulation, and administration to aid in the design and execution of preclinical studies.

Quantitative Data Summary

The following tables summarize key parameters from various in vivo studies involving
Zotiraciclib administration in mouse models.

Table 1: Zotiraciclib Dosage and Administration in Mouse Xenograft Models
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Table 2: Pharmacokinetic Parameters of Zotiraciclib in Mice
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Signaling Pathway

Zotiraciclib's primary mechanism of action involves the inhibition of CDK?9, a key component

of the positive transcription elongation factor b (P-TEFD). This inhibition leads to the

downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, ultimately

inducing apoptosis in cancer cells.
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Zotiraciclib In Vivo Efficacy Study Workflow

Zotiraciclib Signaling Pathway Study Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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